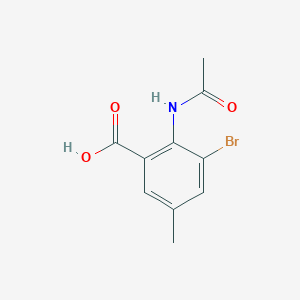
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide (ANCA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ANCA belongs to the class of compounds known as dicarboximides and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cellular metabolism. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to bind to DNA and inhibit DNA synthesis.
Biochemical and Physiological Effects:
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal properties. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been found to have low toxicity, making it a safe compound to use in laboratory experiments. However, N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide. One area of interest is the development of new synthetic methods for N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide that may improve its properties and increase its potential applications. Another area of interest is the study of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in scientific research.
Métodos De Síntesis
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with 1-naphthylamine in the presence of an allylating agent. Other methods include the reaction of 1,2-cyclohexanedione with an allylamine and subsequent reaction with 1-naphthylamine.
Aplicaciones Científicas De Investigación
N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a range of biological activities, including antitumor, antimicrobial, and antifungal properties. N-allyl-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-14-22-20(24)17-11-5-6-12-18(17)21(25)23-19-13-7-9-15-8-3-4-10-16(15)19/h2-10,13,17-18H,1,11-12,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURDOEIRRAAHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4940844.png)
![2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)
![{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4940860.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B4940877.png)
![3-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4940885.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4940887.png)